2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide
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Overview
Description
2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide is an organic compound with the molecular formula C10H15BrN2OS This compound is characterized by the presence of a bromothiophene moiety attached to a dimethylacetamide group through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide typically involves the reaction of 4-bromothiophene-2-carbaldehyde with N,N-dimethylacetamide in the presence of a suitable base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the dimethylacetamide group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-chlorothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide
- 2-{[(4-fluorothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide
- 2-{[(4-methylthiophen-2-yl)methyl]amino}-N,N-dimethylacetamide
Uniqueness
2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and enhance the compound’s reactivity and binding affinity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13BrN2OS |
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Molecular Weight |
277.18 g/mol |
IUPAC Name |
2-[(4-bromothiophen-2-yl)methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C9H13BrN2OS/c1-12(2)9(13)5-11-4-8-3-7(10)6-14-8/h3,6,11H,4-5H2,1-2H3 |
InChI Key |
ISBOQUWYQVPUQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1=CC(=CS1)Br |
Origin of Product |
United States |
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